Home > Products > Screening Compounds P17730 > 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one - 2320516-17-2

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one

Catalog Number: EVT-2500954
CAS Number: 2320516-17-2
Molecular Formula: C18H26N2O2
Molecular Weight: 302.418
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Diazepane Derivatives: The core structure of the compound contains a diazepane ring. Diazepane derivatives are seven-membered heterocyclic compounds containing two nitrogen atoms. These compounds are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals. [, , ]
  • Benzamide Derivatives: The presence of a benzamide moiety suggests potential biological activity. Benzamides are a class of organic compounds containing a benzene ring (C6H5) attached to an amide functional group. These compounds are often explored for their pharmaceutical properties, particularly as enzyme inhibitors. [, ]
Source and Classification

The compound is identified by the International Union of Pure and Applied Chemistry name and has been documented in various chemical databases, including PubChem and patent literature. It is categorized under the class of organic compounds and specifically falls within the subcategory of pharmacologically active substances due to its potential therapeutic effects.

Synthesis Analysis

The synthesis of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one can involve several methods, typically starting from simpler precursors. One common synthetic route includes:

  1. Formation of Diazepane Ring: The cyclobutyl group is introduced into a diazepane structure through cyclization reactions involving appropriate amines and carbonyl compounds.
  2. Phenoxypropanone Formation: The phenoxypropanone moiety is synthesized through reactions involving phenol derivatives and propanones, often utilizing Friedel-Crafts acylation or similar electrophilic aromatic substitution methods.
  3. Coupling Reaction: Finally, the diazepane derivative and the phenoxypropanone are coupled using standard coupling techniques, such as amide bond formation or other condensation reactions.

Technical parameters such as reaction temperature, solvent choice, and catalyst presence significantly influence yield and purity.

Molecular Structure Analysis

The molecular structure of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one can be described in terms of its key components:

  • Cyclobutyl Group: A four-membered carbon ring that contributes to the compound's rigidity and steric properties.
  • Diazepane Ring: A seven-membered ring containing two nitrogen atoms, which plays a crucial role in biological activity.
  • Phenoxy Group: An aromatic ring connected via an ether linkage to the propanone moiety, enhancing lipophilicity and potentially affecting receptor binding.

The compound's molecular formula is C15_{15}H20_{20}N2_2O2_2, with a molar mass of approximately 264.34 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the synthesis pathway.

Chemical Reactions Analysis

The compound may participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The nitrogen atoms in the diazepane ring can act as nucleophiles in substitution reactions.
  2. Electrophilic Aromatic Substitution: The phenoxy group allows for further functionalization through electrophilic aromatic substitution.
  3. Hydrolysis Reactions: The ester or amide bonds formed during synthesis may be susceptible to hydrolysis under acidic or basic conditions.

These reactions are essential for modifying the compound to enhance its pharmacological properties or for synthesizing analogs.

Mechanism of Action

The mechanism of action for 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one primarily involves modulation of neurotransmitter systems, particularly those related to gamma-aminobutyric acid (GABA) receptors.

Key points include:

  • GABA Receptor Interaction: The diazepane structure may enhance binding affinity to GABA receptors, leading to increased inhibitory neurotransmission.
  • Neuroprotective Effects: By reducing excitotoxicity associated with neurodegenerative diseases, this compound may help mitigate symptoms or progression related to Alzheimer's disease.

Experimental data from in vitro studies would provide further insights into binding affinities and functional outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one include:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data would depend on purity but generally falls within a defined range typical for similar compounds.

These properties are crucial for formulation development in pharmaceutical applications.

Applications

The primary applications of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one lie in medicinal chemistry:

  1. Alzheimer's Disease Treatment: Potential use as a therapeutic agent aimed at reducing amyloid plaque burden.
  2. Anxiolytic Properties: Similar compounds have demonstrated anxiolytic effects, suggesting possible applications in anxiety disorders.
  3. Research Tool: As a novel compound, it can serve as a lead structure for further drug development targeting neurological conditions.
Synthetic Methodologies and Reaction Pathway Optimization

Multi-Step Synthesis Strategies for Diazepane-Based Scaffolds

The synthesis of 1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one requires sequential construction of its core components: the 1,4-diazepane ring, cyclobutyl substituent, and phenoxypropanone ketone functionality. This complex architecture necessitates carefully orchestrated multi-step strategies to address the inherent reactivity challenges at each stage.

Cyclization Techniques for 1,4-Diazepane Ring Formation

The 1,4-diazepane ring serves as the foundational scaffold and is typically constructed early in the synthesis. Two principal cyclization strategies dominate the literature:

  • Linear Diamine Cyclization: This method involves reacting 1,4-diaminobutane derivatives with electrophilic carbon sources. Diesters (e.g., diethyl oxalate or malonate) are particularly effective, undergoing double condensation-cyclization to yield diazepanedione precursors. Subsequent reduction (e.g., using LiAlH₄ or BH₃·THF) provides the saturated 1,4-diazepane ring system [2].
  • N,O-Acetal Mediated Ring Closure: Advanced methodologies employ N,O-acetals (111) in palladium-catalyzed C–N bond metathesis with diamines (110). This approach generates the diazepane ring (112) with superior atom economy and simplified purification, as it produces methanol as the sole byproduct instead of the halide salts typical of traditional alkylation routes [2].

Table 1: Cyclization Methods for 1,4-Diazepane Synthesis

MethodStarting MaterialsKey Reagents/ConditionsAdvantages
Linear Diamine1,4-Diaminobutane + DiesterHeat, solvent (toluene/EtOH)Simple setup; commercially available reagents
N,O-Acetal MediatedDiamine + N,O-AcetalPd catalyst, mild base, 60-80°CHigh atom economy; facile purification

Ring strain and conformational flexibility pose significant challenges during diazepane formation, often necessitating high-dilution conditions to suppress oligomerization during cyclization steps.

N-Alkylation Protocols for Cyclobutyl Substituent Introduction

The introduction of the cyclobutyl group onto the diazepane nitrogen employs selective N-alkylation. This critical step requires precise control to avoid over-alkylation and regioisomer formation:

  • Direct SN₂ Displacement: Cyclobutyl bromide or iodide serves as the electrophile. The reaction proceeds under basic conditions (K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (DMF, acetonitrile). The steric hindrance of the cyclobutyl moiety often necessitates elevated temperatures (60–80°C) and extended reaction times (12–24 hours) for complete conversion [1] [5].
  • Reductive Amination: An alternative approach utilizes cyclobutanone and a reducing agent (NaBH₃CN or NaBH(OAc)₃) under mild acidic conditions (pH 4–6, acetic acid buffer). This method offers superior regioselectivity for secondary amine alkylation over tertiary amine formation and avoids the elimination side products common with tertiary alkyl halides [10].

Critical considerations include the nucleophilicity of the target diazepane nitrogen (influenced by other ring substituents) and the potential for N-oxide formation with strong oxidants.

Ketone Functionalization via Phenoxypropanone Moiety Coupling

The final assembly involves coupling the phenoxypropanone moiety to the N-cyclobutyldiazepane. Two principal strategies are employed:

  • Chloroketone Coupling: 2-Chloro-1-phenoxypropan-1-one (prepared separately from phenoxypropanoic acid derivatives and oxalyl chloride) reacts with the secondary amine of N-cyclobutyldiazepane. The reaction utilizes a base (DIPEA or TEA) in anhydrous THF or DCM at 0°C to room temperature to minimize racemization and β-elimination [3] [5].
  • Carbonyldiimidazole (CDI) Activation: Phenoxypropanoic acid is activated with CDI to form the corresponding acyl imidazolide. Subsequent reaction with N-cyclobutyldiazepane proceeds smoothly at 40–50°C, yielding the target ketone without requiring stoichiometric coupling agents like DCC, thereby simplifying impurity profiles [3].

Table 2: Ketone Coupling Strategies for Phenoxypropanone Installation

StrategyElectrophileConditionsKey Challenges
Chloroketone2-Chloro-1-phenoxypropan-1-oneBase (DIPEA), DCM/THF, 0°C→RTEpimerization risk; elimination side products
CDI ActivationPhenoxypropanoic acid + CDITHF, 40-50°C, then add amineRequires anhydrous conditions; imidazole removal

The α-branching in the phenoxypropanone chain introduces steric constraints that can slow acylation kinetics, occasionally necessitating catalyst screening or microwave assistance.

Catalytic Systems and Reaction Condition Optimization

Optimizing reaction conditions is paramount for achieving high yields, regioselectivity, and scalability in the synthesis of 1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one, particularly for key C–N and C–O bond-forming steps.

Palladium-Mediated Cross-Coupling in Intermediate Synthesis

Palladium catalysis plays a crucial role in constructing advanced intermediates:

  • Buchwald-Hartwig Amination: This method is indispensable for forming the C–N bond between complex fragments, particularly when sterically hindered amines like N-cyclobutyldiazepane are involved. Catalytic systems employing Pd₂(dba)₃ or Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos, RuPhos, or DavePhos) enable efficient coupling even at moderate temperatures (70–90°C). Key intermediates such as halogenated diazepanes or brominated phenoxy precursors undergo amination with excellent functional group tolerance [4] [6].
  • Intramolecular Aza-Michael Addition: Palladium(0) complexes (e.g., Pd(PPh₃)₄) catalyze regioselective cyclizations to form the diazepane core. For example, unsaturated tosylamide precursors undergo 7-exo-trig cyclization under mild basic conditions (K₂CO₃, toluene, 110°C), delivering tetrahydrodiazepines as single diastereomers. The mechanism involves Pd(0) coordination to the olefin, facilitating nucleophilic attack by the nitrogen [4].

Ligand selection critically influences catalytic efficiency. Electron-rich, bulky phosphines enhance turnover numbers (TON) by stabilizing the active Pd(0) species and accelerating reductive elimination. Precise control of Pd:ligand ratios (typically 1:2 to 1:4) prevents catalyst deactivation via aggregation.

Solvent and Temperature Effects on Yield and Regioselectivity

Solvent polarity and reaction temperature profoundly impact both yield and isomer distribution:

  • Solvent Polarity: Polar aprotic solvents (DMF, DMAc, NMP) enhance the solubility of ionic intermediates and facilitate Pd-catalyzed couplings but can promote β-elimination in chloroketone alkylation steps. Conversely, non-polar solvents (toluene, xylene) favor intramolecular cyclizations and reduce solvolysis but may limit reagent solubility. Dioxane often represents an optimal compromise, offering moderate polarity and high boiling point suitable for thermal cyclizations [4] [6].
  • Temperature Control: Low temperatures (0–25°C) suppress epimerization at the α-carbon of phenoxypropanone intermediates but slow reaction kinetics. Elevated temperatures (>80°C) accelerate ring closures and couplings but risk decomposition of sensitive groups like the cyclobutyl ring or diazepane N-oxides. Microwave irradiation enables precise temperature control, significantly reducing reaction times for cyclocondensations from days to hours while maintaining high regioselectivity [4] [6].

Table 3: Solvent and Temperature Optimization for Key Synthetic Steps

Reaction StepOptimal SolventOptimal TemperatureYield ImpactRegioselectivity Impact
Diazepane CyclizationToluene110°CHigh (85-95%)High (exo vs endo cyclization)
Palladium-Catalyzed Coupling1,4-Dioxane80-90°CModerate-HighModerate (N1 vs N4 selectivity)
Chloroketone AlkylationDCM/THF0°C → 25°CModerateHigh (minimizes elimination)

Microscale reaction screening (e.g., Design of Experiments, DoE) is essential for identifying optimal solvent/temperature combinations, particularly when balancing competing reaction pathways.

Challenges in Purification and Isomer Separation

The structural complexity of 1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one introduces significant purification hurdles, primarily arising from stereoisomers, regioisomers, and polar byproducts.

  • Regioisomeric Impurities: N-Alkylation of the unsymmetrical 1,4-diazepane can yield regioisomers if alkylation occurs at N1 versus N4. Similarly, acylation of the N-cyclobutyldiazepane may produce regioisomers if multiple nucleophilic sites exist. These isomers exhibit subtle polarity differences, complicating separation. Preparative reverse-phase HPLC (C18 columns) employing gradient elution (water/acetonitrile with 0.1% TFA modifier) achieves baseline separation but suffers from low throughput [5] [6].
  • Stereochemical Complexity: Although the diazepane ring itself lacks chiral centers, the α-carbon of the phenoxypropanone moiety can epimerize under acidic/basic conditions during synthesis or workup. Diastereomeric mixtures resulting from incomplete stereocontrol require chiral stationary phases (e.g., Chiralpak AD-H or AS-H) for resolution, often necessitating multiple injections due to limited loading capacity [5].
  • Polar Byproducts: Common impurities include unreacted cyclobutylamine derivatives, hydrolyzed chloroketones, and palladium catalyst residues. Sequential purification strategies are often required:
  • Initial Silica Gel Chromatography: Removes non-polar impurities and catalyst ligands using ethyl acetate/methanol/amine modifiers.
  • Acid-Base Extraction: Exploits the basicity of the diazepane nitrogen. Extraction into dilute HCl followed by basification and back-extraction into organic solvent effectively separates the target compound from neutral or acidic impurities.
  • Final Crystallization: Slow evaporation from ethanol/water or tert-butyl methyl ether/hexane mixtures yields analytically pure material, though yield losses (15–30%) are common due to the compound's oily consistency at room temperature [6].

Crystallization remains particularly challenging due to the molecule's conformational flexibility (diazepane ring inversion) and lack of strong crystalline motifs, often requiring seeding or strict control of cooling rates.

Properties

CAS Number

2320516-17-2

Product Name

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one

IUPAC Name

1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one

Molecular Formula

C18H26N2O2

Molecular Weight

302.418

InChI

InChI=1S/C18H26N2O2/c1-15(22-17-9-3-2-4-10-17)18(21)20-12-6-11-19(13-14-20)16-7-5-8-16/h2-4,9-10,15-16H,5-8,11-14H2,1H3

InChI Key

JEDJQLUCOCYUEM-UHFFFAOYSA-N

SMILES

CC(C(=O)N1CCCN(CC1)C2CCC2)OC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.